molecular formula C17H18ClN3O B5824984 2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B5824984
M. Wt: 315.8 g/mol
InChI Key: VSOCFFCWJQMWNL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a chemical compound that features a chlorophenyl group and a pyridinylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(2-pyridyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, but optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the piperazine ring.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-[4-(pyridin-3-yl)piperazin-1-yl]ethanone
  • 2-(4-Chlorophenyl)-1-[4-(pyridin-4-yl)piperazin-1-yl]ethanone

Uniqueness

The unique combination of the chlorophenyl group and the pyridinylpiperazine moiety in 2-(4-Chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone may confer distinct chemical and biological properties compared to its analogs. These differences can be crucial for its specific applications and effectiveness in various research fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-6-4-14(5-7-15)13-17(22)21-11-9-20(10-12-21)16-3-1-2-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOCFFCWJQMWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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